Cas no 1804348-26-2 (3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid)

3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid
-
- インチ: 1S/C8H4F5NO4/c9-4(10)2-1-3(7(16)17)6(14-5(2)15)18-8(11,12)13/h1,4H,(H,14,15)(H,16,17)
- InChIKey: HOXYEYMLDPZCGN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(=C(C(=O)O)C=1)OC(F)(F)F)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 451
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029092081-1g |
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid |
1804348-26-2 | 97% | 1g |
$1,534.70 | 2022-04-02 |
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acidに関する追加情報
Introduction to 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS No. 1804348-26-2)
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804348-26-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class, a core structural motif widely prevalent in biologically active molecules. The presence of multiple fluorinated substituents, including a difluoromethyl group and a trifluoromethoxy group, imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The difluoromethyl moiety is particularly noteworthy due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In contrast, the hydroxy and trifluoromethoxy functional groups contribute to hydrogen bonding capabilities and lipophilicity, respectively, which are critical factors in optimizing molecular interactions with biological targets. The carboxylic acid at the 5-position provides a versatile handle for further derivatization, enabling the synthesis of a diverse array of analogs for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry and high-throughput screening have positioned 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid as a promising intermediate in the design of novel therapeutic agents. Its structural features align well with the pharmacophoric requirements of several therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders. For instance, fluorinated pyridines have been extensively explored in the development of kinase inhibitors and antiviral compounds, where their ability to mimic aromatic systems while introducing rigidity and electronic tunability is highly advantageous.
In oncology research, compounds containing difluoromethyl groups have demonstrated efficacy in disrupting key signaling pathways involved in tumor growth and progression. The electron-withdrawing nature of these substituents can modulate receptor binding affinity, leading to improved therapeutic outcomes. Similarly, the trifluoromethoxy group has been shown to enhance bioavailability by increasing lipophilicity while maintaining metabolic stability. These attributes make 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid an attractive building block for designing next-generation anticancer agents.
Moreover, the hydroxy group at the 2-position offers opportunities for further functionalization through esterification or amidation reactions, enabling the creation of prodrugs or conjugates with enhanced solubility or targeted delivery properties. Such modifications are increasingly important in modern drug development, where optimizing pharmacokinetic parameters is critical for clinical success. The carboxylic acid functionality also allows for salt formation, which can improve oral bioavailability and formulation flexibility.
The synthesis of 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated groups requires precise control over reaction conditions to avoid unwanted side products. However, recent methodological advances in fluorination chemistry have made it more feasible to construct such complex molecules with high yields and purity. Techniques such as electrophilic aromatic substitution combined with transition-metal-catalyzed cross-coupling reactions have enabled efficient access to fluorinated pyridines, paving the way for scalable production.
From a medicinal chemistry perspective, the versatility of this compound lies in its ability to serve as a platform for generating structurally diverse derivatives with tailored biological activities. By systematically varying substituents at different positions on the pyridine ring, researchers can explore SAR profiles that guide the optimization process toward lead compounds with desired pharmacological properties. This approach has been successfully applied in developing inhibitors targeting enzymes such as kinases and proteases, which play pivotal roles in disease pathogenesis.
The growing interest in fluorinated heterocycles is also driven by their potential advantages over non-fluorinated analogs. For example, fluorine atoms can improve resistance to metabolic degradation by enzymes like cytochrome P450 monooxygenases. Additionally, they can enhance binding interactions by participating in halogen bonds or by influencing local electronic distributions at binding sites. These effects are particularly relevant when designing drugs that must interact with flexible or dynamic biological targets.
In conclusion,3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS No. 1804348-26-2) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of fluorinated substituents and functional groups makes it a valuable scaffold for developing novel therapeutics across multiple disease areas. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound is likely to remain at the forefront of medicinal chemistry innovation.
1804348-26-2 (3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid) 関連製品
- 1337315-34-0(Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]-)
- 2229110-16-9({1-(2-chloropyridin-3-yl)methylcyclopropyl}methanamine)
- 2137033-95-3(Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester)
- 2703769-61-1(3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)
- 765-58-2(2-Bromo-5-methylthiophene)
- 1155912-23-4(2-Chloro-N-cyclohexylpyridine-3-sulfonamide)
- 951890-46-3(3-Chloro-5-fluoro-4'-iodobenzophenone)
- 4702-39-0(2-Butene, 1,4-diisocyanato-)
- 1806530-53-9(Methyl 3-hydroxy-5-nitropicolinate)
- 852368-44-6(1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)


